9-isopropyl-3-(2-methoxyphenyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one
Beschreibung
9-Isopropyl-3-(2-methoxyphenyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a chromeno-oxazinone derivative characterized by a fused chromene-oxazine core. Key structural features include:
- Isopropyl group at position 9, contributing to steric bulk and hydrophobicity.
- Methyl group at position 2, enhancing structural rigidity.
Eigenschaften
IUPAC Name |
3-(2-methoxyphenyl)-2-methyl-9-propan-2-yl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c1-13(2)23-11-17-19(26-12-23)10-9-16-21(24)20(14(3)27-22(16)17)15-7-5-6-8-18(15)25-4/h5-10,13H,11-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQNFNQWEOMBCIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C3=C(C=C2)OCN(C3)C(C)C)C4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 9-isopropyl-3-(2-methoxyphenyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The structure of the compound features a chromeno-oxazine core with substituents that may influence its biological activity. The presence of an isopropyl group and a methoxyphenyl moiety suggests potential interactions with various biological targets.
Biological Activity Overview
The biological activities of this compound are primarily evaluated through in vitro and in vivo studies. Key areas of interest include:
- Antioxidant Activity : Research indicates that compounds with similar structures exhibit significant antioxidant properties, which may be attributed to their ability to scavenge free radicals.
- Neuroprotective Effects : Similar derivatives have shown promise in neuroprotection, particularly in models of cerebral ischemia. The neuroprotective activity is often linked to the modulation of neurotransmitter systems and reduction of oxidative stress.
- Anti-inflammatory Properties : Compounds in this class have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines and pathways.
1. Neuroprotective Activity
A study on related chromeno-oxazine derivatives revealed that these compounds significantly prolonged survival times in animal models subjected to acute cerebral ischemia. The mechanism was proposed to involve modulation of calcium channels and reduction in excitotoxicity .
2. Antioxidant Activity
Research has shown that compounds structurally similar to 9-isopropyl-3-(2-methoxyphenyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one exhibit strong antioxidant capabilities. These activities were assessed using DPPH and ABTS assays, demonstrating a high capacity for radical scavenging .
3. Anti-inflammatory Effects
In vitro assays indicated that derivatives of this compound could inhibit the production of nitric oxide and pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS). This suggests potential therapeutic applications in treating inflammatory diseases .
Data Table: Summary of Biological Activities
Wissenschaftliche Forschungsanwendungen
Research indicates that compounds with similar structural motifs often exhibit significant biological activities. The specific biological activity of 9-isopropyl-3-(2-methoxyphenyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one requires further investigation to elucidate its mechanisms of action and therapeutic potential. Potential applications include:
- Antioxidant Properties : Similar compounds have shown to possess antioxidant capabilities, which can be beneficial in preventing oxidative stress-related diseases.
- Antimicrobial Activity : The methoxy group on the phenyl ring may contribute to antimicrobial properties, making it a candidate for developing new antimicrobial agents.
- Anti-inflammatory Effects : Compounds with oxazine structures have been studied for their anti-inflammatory properties, suggesting potential applications in treating inflammatory diseases.
Case Studies
Several studies have explored the applications of similar compounds:
- Antioxidant Evaluation : A study investigated the antioxidant potential of related chromene derivatives, demonstrating significant free radical scavenging activity.
- Antimicrobial Testing : Research focused on methoxy-substituted phenolic compounds showed promising results against various bacterial strains.
- Anti-inflammatory Research : Investigations into oxazine derivatives revealed their ability to inhibit pro-inflammatory cytokines in vitro.
Vergleich Mit ähnlichen Verbindungen
Anti-Inflammatory Activity
- 9,10-Dihydrochromeno-oxazin-2(8H)-one derivatives inhibit NF-κB signaling, with IC₅₀ values ranging from 0.5–5 μM . The target compound’s 2-methoxyphenyl group may enhance binding affinity compared to 4-methoxyphenyl analogs due to ortho-substitution effects .
- Coumarin-annulated derivatives (e.g., 15a–d) show improved solubility and bioavailability, critical for in vivo efficacy .
Antimalarial Activity
- Ferrocenyl derivatives (e.g., 12b) exhibit potent antiplasmodial activity (IC₅₀ = 0.8 μM against P. falciparum), attributed to redox-active iron centers . The target compound lacks metal coordination, suggesting divergent mechanisms.
Q & A
Q. What are the standard synthetic protocols for 9-isopropyl-3-(2-methoxyphenyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one?
The synthesis typically involves multi-step pathways, starting with the formation of the chromeno-oxazine core followed by functional group modifications. Key steps include:
- Pechmann condensation : To construct the chromene scaffold using resorcinol derivatives and β-keto esters under acidic conditions (e.g., H₂SO₄ or HCl) .
- Oxazine ring formation : Achieved via cyclization of intermediates with reagents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous solvents (e.g., dichloromethane or THF) .
- Substituent introduction : The isopropyl and 2-methoxyphenyl groups are added using alkylation or Suzuki-Miyaura coupling, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and optimized temperatures (60–100°C) .
Q. Table 1: Example Reaction Conditions
| Step | Reagents/Catalysts | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Chromene formation | Resorcinol, β-keto ester | H₂SO₄ | 80°C | 70–85 |
| Oxazine cyclization | EDCI, DMF | DCM | RT | 60–75 |
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃ | Toluene/H₂O | 90°C | 50–65 |
Q. Which spectroscopic techniques are essential for characterizing this compound?
- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions and ring systems. For example, methoxy protons resonate at δ 3.8–4.0 ppm, while aromatic protons show splitting patterns indicative of substitution .
- HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula (e.g., C₂₂H₂₅NO₄ requires [M+H]⁺ = 368.1856) .
- IR spectroscopy : Identifies functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹ for the oxazinone ring) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Design of Experiments (DOE) : Systematically vary temperature, solvent polarity, and catalyst loading. For example, increasing Pd catalyst concentration from 2% to 5% in Suzuki coupling improved yields from 50% to 65% in related compounds .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 hours to 2 hours) and enhances regioselectivity in cyclization steps .
- Purification strategies : Use silica gel chromatography with gradient elution (hexane:ethyl acetate) or recrystallization from ethanol/water mixtures .
Q. How do researchers resolve contradictions in spectroscopic data during structural elucidation?
- X-ray crystallography : Provides unambiguous confirmation of molecular geometry. For chromeno-oxazines, SHELX software (via Olex2 interface) is widely used for structure refinement .
- DFT calculations : Predict NMR chemical shifts and compare with experimental data to validate tautomeric forms (e.g., keto-enol tautomerism in oxazinones) .
- 2D NMR techniques : COSY and NOESY correlations clarify proton-proton interactions, especially in crowded aromatic regions .
Q. Table 2: Case Study – Discrepancy in Carbonyl Signal Interpretation
| Observed δ (ppm) | Predicted δ (DFT) | Resolution Method |
|---|---|---|
| 168.5 (¹³C) | 170.2 | X-ray confirmed keto form |
Q. What strategies are used to evaluate the impact of substitution patterns on biological activity?
- Structure-Activity Relationship (SAR) studies : Compare analogues with varying substituents (e.g., replacing isopropyl with trifluoromethyl) in antimicrobial assays. For example, methoxy groups enhance solubility but may reduce binding affinity .
- Molecular docking : Simulate interactions with target proteins (e.g., COX-2 for anti-inflammatory activity) using AutoDock Vina. The 2-methoxyphenyl group shows π-π stacking with Tyr355 in COX-2 .
- Biological assays :
- Antimicrobial : Broth microdilution (MIC against S. aureus: 8–32 µg/mL) .
- Antioxidant : DPPH radical scavenging (IC₅₀: 25–50 µM) .
Q. How does hydrogen bonding influence the solid-state stability of this compound?
- Graph set analysis : Classifies hydrogen-bonding motifs (e.g., R₂²(8) patterns in crystals) to predict stability .
- Polymorph screening : Solvent evaporation under varying humidity conditions identifies stable forms. Methanol/water mixtures favor a monoclinic P2₁/c lattice with intermolecular O–H···N bonds .
Data Contradiction Analysis
Q. How to address conflicting bioactivity data across studies?
- Standardize assay protocols : Variability in MIC values may arise from differences in bacterial strains (e.g., ATCC vs. clinical isolates). Use CLSI guidelines for consistency .
- Control for tautomerism : Oxazinones may exist in keto or enol forms, affecting reactivity. Pre-equilibrate solutions at pH 7.4 before testing .
Q. Table 3: Bioactivity Variability in Analogues
| Substituent | MIC (E. coli) (µg/mL) | IC₅₀ (DPPH) (µM) |
|---|---|---|
| 2-Methoxyphenyl | 32 | 28 |
| 4-Chlorophenyl | 64 | 45 |
| 3,4-Dimethoxyphenyl | 16 | 22 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
